4-(2-(4-Iodophenyl)propan-2-yl)morpholine
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Overview
Description
4-(2-(4-Iodophenyl)propan-2-yl)morpholine is an organic compound with the molecular formula C10H12INO. It is a derivative of morpholine, where the morpholine ring is substituted with a 4-iodophenyl group and a 1-methylethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Iodophenyl)propan-2-yl)morpholine typically involves the reaction of morpholine with 4-iodoacetophenone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Iodophenyl)propan-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(2-(4-Iodophenyl)propan-2-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(4-Iodophenyl)propan-2-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Iodophenylmorpholine: Similar structure but lacks the 1-methylethyl group.
4-(4-Iodophenyl)morpholine: Another similar compound with slight structural differences.
Uniqueness
4-(2-(4-Iodophenyl)propan-2-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C13H18INO |
---|---|
Molecular Weight |
331.19 g/mol |
IUPAC Name |
4-[2-(4-iodophenyl)propan-2-yl]morpholine |
InChI |
InChI=1S/C13H18INO/c1-13(2,15-7-9-16-10-8-15)11-3-5-12(14)6-4-11/h3-6H,7-10H2,1-2H3 |
InChI Key |
AQCFMORTWIYOLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)I)N2CCOCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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